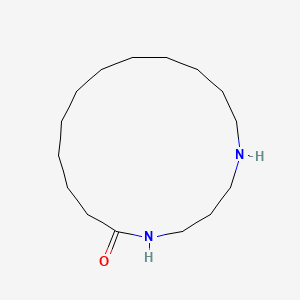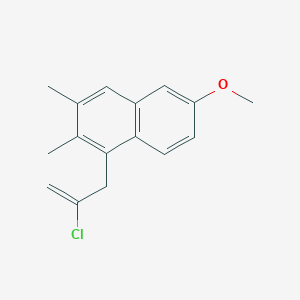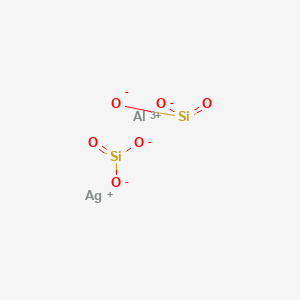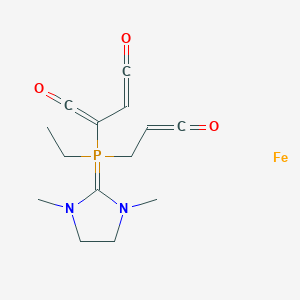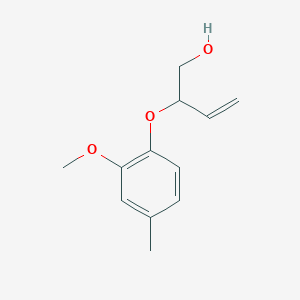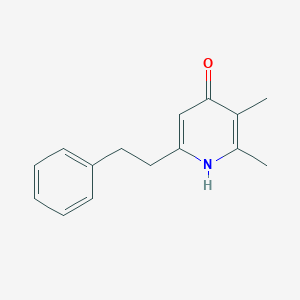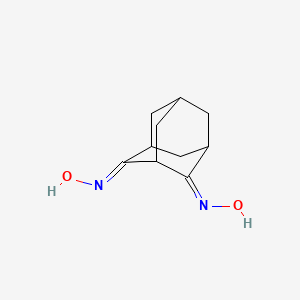
2,8-Adamantanedione, dioxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8-Adamantanedione, dioxime is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two oxime groups attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Adamantanedione, dioxime typically involves the reaction of adamantanedione with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to maintain consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: 2,8-Adamantanedione, dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime groups to amine groups.
Substitution: The oxime groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,8-Adamantanedione, dioxime has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 2,8-Adamantanedione, dioxime involves its interaction with specific molecular targets and pathways. The oxime groups can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions .
Comparación Con Compuestos Similares
2,4-Adamantanedione: Another derivative of adamantane with similar structural features but different functional groups.
2,6-Adamantanedione: Similar to 2,8-Adamantanedione, dioxime but with oxime groups at different positions on the adamantane framework.
Uniqueness: this compound is unique due to its specific positioning of oxime groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .
Propiedades
Número CAS |
66386-31-0 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
(NE)-N-[(4E)-4-hydroxyimino-2-adamantylidene]hydroxylamine |
InChI |
InChI=1S/C10H14N2O2/c13-11-9-6-1-5-2-7(4-6)10(12-14)8(9)3-5/h5-8,13-14H,1-4H2/b11-9+,12-10+ |
Clave InChI |
PKPCEQGXCIOJBY-WGDLNXRISA-N |
SMILES isomérico |
C1C2/C(=N\O)/C3/C(=N/O)/C(C2)CC1C3 |
SMILES canónico |
C1C2CC3CC1C(=NO)C(C2)C3=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


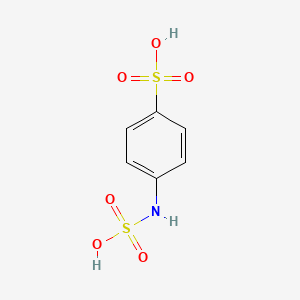
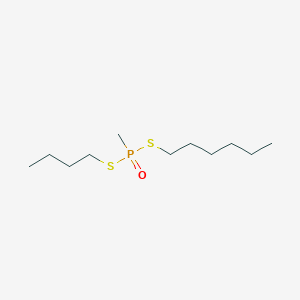
-](/img/structure/B14484288.png)
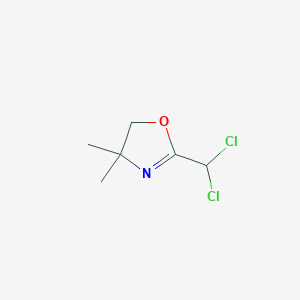
![2-(Diphenylmethyl)-5-phenyl-1H-benzo[e]isoindole-1,3(2H)-dione](/img/structure/B14484309.png)
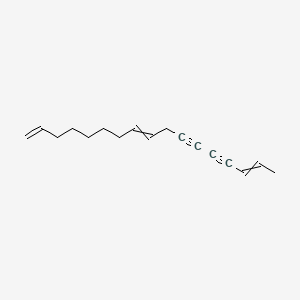
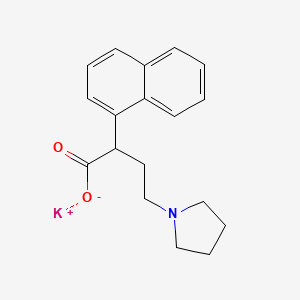
![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14484320.png)
